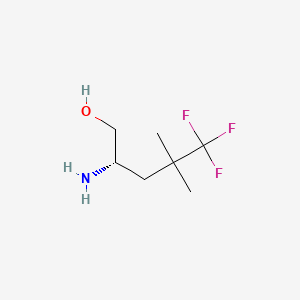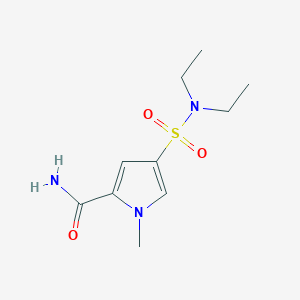
4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a diethylsulfamoyl group and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide typically involves the reaction of 1-methyl-1h-pyrrole-2-carboxylic acid with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the diethylsulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylsulfamoyl group may play a crucial role in the binding affinity and specificity of the compound. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in the target proteins.
Comparaison Avec Des Composés Similaires
4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide can be compared with other similar compounds such as:
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Similar sulfonamide group but different core structure.
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar sulfonamide group but different functional groups.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Similar sulfonamide group but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other compounds.
Propriétés
Formule moléculaire |
C10H17N3O3S |
|---|---|
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
4-(diethylsulfamoyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C10H17N3O3S/c1-4-13(5-2)17(15,16)8-6-9(10(11)14)12(3)7-8/h6-7H,4-5H2,1-3H3,(H2,11,14) |
Clé InChI |
XMMBHQOKUYSWQY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CN(C(=C1)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


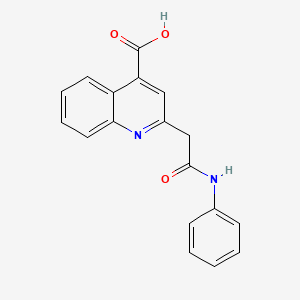

![3-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid](/img/structure/B14890664.png)
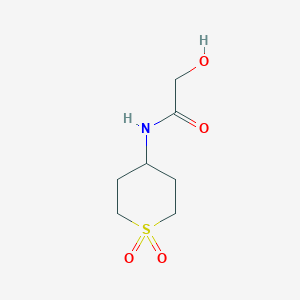
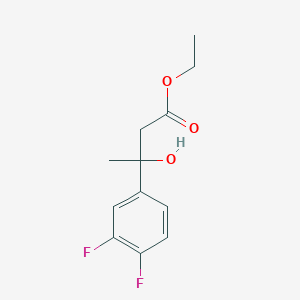
![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
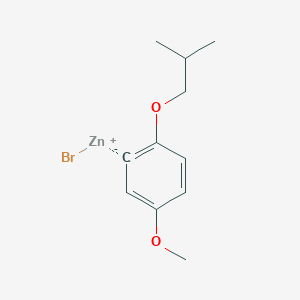
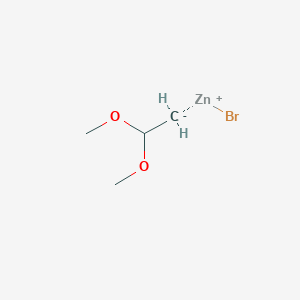
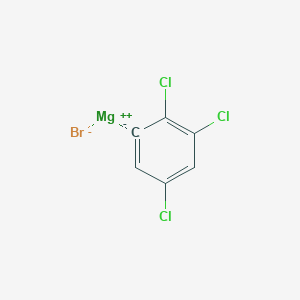
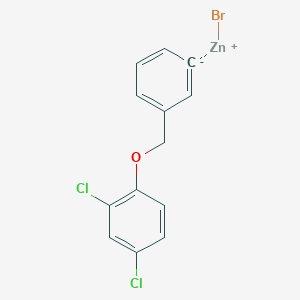
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
